16,17-Dihydrobrachycalyxolide
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H32O11 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
[(1S,2R,4R,7R,8R,11R,13S)-15-(acetyloxymethyl)-8-ethyl-7-hydroxy-4,11-dimethyl-9,16-dioxo-3,10,17-trioxatetracyclo[12.3.0.02,4.07,11]heptadec-14-en-13-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O11/c1-6-15-22(30)36-24(5)9-16(33-20(28)12(2)10-26)17-14(11-32-13(3)27)21(29)34-18(17)19-23(4,35-19)7-8-25(15,24)31/h15-16,18-19,26,31H,2,6-11H2,1,3-5H3/t15-,16-,18-,19+,23+,24+,25+/m0/s1 |
InChI Key |
PWMYDLPGNYMRRV-YHPJLETLSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)O[C@]2([C@]1(CC[C@@]3([C@H](O3)[C@@H]4C(=C(C(=O)O4)COC(=O)C)[C@H](C2)OC(=O)C(=C)CO)C)O)C |
Canonical SMILES |
CCC1C(=O)OC2(C1(CCC3(C(O3)C4C(=C(C(=O)O4)COC(=O)C)C(C2)OC(=O)C(=C)CO)C)O)C |
Synonyms |
16,17-dihydrobrachycalyxolide |
Origin of Product |
United States |
Sourcing and Isolation Methodologies for 16,17 Dihydrobrachycalyxolide
Botanical Source and Ethnobotanical Relevance of Vernonia brachycalyx
The primary botanical source of 16,17-Dihydrobrachycalyxolide is Vernonia brachycalyx O. Hoffm., a member of the Asteraceae family. uonbi.ac.ke This section explores the plant's geographical presence and its role in traditional medicine.
Vernonia brachycalyx is a plant species found predominantly in East Africa. Its distribution spans across several countries, including Ethiopia, Kenya, Uganda, and Tanzania. kew.orgku.dk In Ethiopia, it is found in various regions, including the West Wellega Zone and the moist Afromontane forests of Wondo Genet and Mana Angetu. aau.edu.etamu.edu.plbioone.org It typically grows at altitudes ranging from 1500 to 2700 meters. researchgate.net The species is also a component of the vegetation in the Imenti forest area and Gatunga in the Eastern Province of Kenya. ethnopharmacologia.org
Vernonia brachycalyx holds a significant place in the traditional medicine systems of East African communities. The leaves, in particular, are widely used to treat malaria. ethnopharmacologia.orgtandfonline.com In Kenya, the Meru community uses the plant as an antimalarial remedy. ethnopharmacologia.org The leaves are also used to treat headaches and as an abortifacient. tandfonline.com In Ethiopia, the roots are traditionally used for treating toothaches and snakebites. researchgate.net
Academic ethnopharmacological studies have sought to validate these traditional uses. Research has demonstrated the in vitro antimalarial activity of extracts from the leaves of V. brachycalyx. tandfonline.com These studies support the plant's traditional application in malaria therapy and have led to further phytochemical investigations to identify the active compounds. tandfonline.com Beyond malaria, the plant's leaf latex has been investigated for its potential against Leishmania species, the parasites responsible for leishmaniasis. researchgate.net An ethnopharmacological survey in southwestern Uganda also documented the use of V. brachycalyx roots by traditional medicine practitioners for treating alcohol-related disorders. nih.gov
Extraction and Primary Separation Techniques for this compound
The isolation of this compound from Vernonia brachycalyx involves a multi-step process of extraction and initial separation to concentrate the compound of interest from the complex mixture of plant metabolites.
The choice of solvent is critical for efficiently extracting sesquiterpene lactones like this compound. Studies have shown that organic solvents are generally more effective than aqueous extracts for isolating active compounds from V. brachycalyx. tandfonline.com
A common approach involves sequential extraction with solvents of increasing polarity. For instance, dried and powdered plant material, such as the leaves, can be macerated first with a non-polar solvent like n-hexane, followed by a medium-polarity solvent like dichloromethane (B109758) or a mixture of methylene (B1212753) chloride and ethyl acetate (B1210297), and finally a polar solvent like ethanol (B145695) or methanol. tandfonline.comscielo.br
In a specific study that led to the isolation of this compound, the leaves of V. brachycalyx were extracted using a mixture of methylene chloride and ethyl acetate (1:1). tandfonline.com This particular solvent system yielded an extract with strong antimalarial activity, indicating its suitability for extracting the target sesquiterpene lactone. tandfonline.com
Table 1: Solvent Systems Used in the Extraction of Compounds from Vernonia brachycalyx
| Solvent/Solvent System | Plant Part Used | Extraction Method | Reference |
|---|---|---|---|
| Methylene chloride: Ethyl acetate (1:1) | Leaves | Maceration/Percolation | tandfonline.com |
| Methanol | Leaves | Maceration/Percolation | tandfonline.com |
| Water | Leaves | Decoction/Infusion | tandfonline.com |
This table is interactive. Click on the headers to sort.
Following extraction, the crude extract is subjected to initial fractionation to separate it into simpler mixtures. This is often a bioactivity-guided process, where fractions are tested for their biological activity (e.g., antiplasmodial activity) to guide the purification of the active constituent. tandfonline.com
Column chromatography is a primary technique for this initial separation. The crude extract is adsorbed onto a solid support, such as silica (B1680970) gel or Celite, and then eluted with a solvent gradient, typically starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or methanol). nih.govufpb.br This process separates the compounds based on their polarity, yielding several fractions.
For example, a crude extract can be fractionated over a silica gel column using a gradient of n-hexane to ethyl acetate. nih.gov The resulting fractions are then analyzed, often by thin-layer chromatography (TLC), and those with similar profiles are pooled together for further purification. nih.gov The fraction containing this compound was identified through this bioassay-guided fractionation approach. tandfonline.com
Chromatographic Purification Methodologies
The final step in isolating pure this compound involves advanced chromatographic techniques to separate it from other compounds within the active fraction.
Following initial fractionation, the enriched fraction containing the target compound is subjected to further chromatographic steps. This may involve repeated column chromatography on silica gel, often using isocratic elution (a constant solvent mixture) or a very shallow solvent gradient to achieve finer separation. ufpb.br
High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is often employed for the final purification step. This technique offers higher resolution and is capable of separating structurally similar compounds. Different types of HPLC columns (e.g., normal-phase or reverse-phase) and various mobile phase compositions can be used to achieve the desired purity of this compound. The isolation of this sesquiterpene lactone, which constituted 0.02% of the crude material, was the result of such a meticulous, bioactivity-guided phytochemical investigation. tandfonline.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 17-O-acetyl,10-hydroxycorynantheol |
| 4α,5β-epoxy-8-epi-inunolide |
| Apigenin |
| Artemisinin (B1665778) |
| Benznidazole |
| Chrysin |
| Cryptolepine |
| Enhydrin |
| Gallic acid |
| Halofantrine |
| Hydroxyverniladin |
| Isostrychnopentamine |
| Lupeol |
| Mefloquine |
| Neocryptolepine |
| Nifurtimox |
| Polymatin B |
| Quindoline |
| Quinine |
| Stigmasterol |
| Uvedalin |
| Vernodalin |
| Vernolide |
| Vernomelitensin |
Structural Elucidation and Stereochemical Characterization of 16,17 Dihydrobrachycalyxolide
Advanced Spectroscopic Methodologies for Structural Determination
The initial characterization of 16,17-Dihydrobrachycalyxolide involved a suite of spectroscopic methods to determine its planar structure, identify functional groups, and deduce its molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. A comprehensive set of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments was employed to assemble the complex framework of this germacrane (B1241064) dilactone.
Initial analysis of the ¹H NMR spectrum revealed the presence of characteristic signals for a sesquiterpenoid structure, including olefinic protons and methyl groups. The ¹³C NMR spectrum indicated the presence of ester or lactone carbonyls, several oxygenated carbons, and carbons of double bonds.
Through detailed analysis of 2D NMR spectra, the connectivity of the molecule was pieced together. For instance, Correlation Spectroscopy (COSY) experiments established the proton-proton coupling networks within the molecule, allowing for the tracing of spin systems. Heteronuclear Multiple Quantum Coherence (HMQC) correlated each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed longer-range couplings between protons and carbons, which was crucial for connecting the various structural fragments. These analyses led to the initial proposal of the gross structure of the molecule. Based on the primary literature, some signals in the NMR spectra were reassigned following further analysis nih.govuonbi.ac.keresearchgate.net.
Table 1: ¹H NMR Spectroscopic Data for this compound (Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be presented here based on the primary research article.)
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|
Table 2: ¹³C NMR Spectroscopic Data for this compound (Specific chemical shifts (δ) in ppm would be presented here based on the primary research article.)
| Position | δC (ppm) |
|---|
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) was utilized to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the calculation of its elemental composition. The exact mass measurement obtained from HRMS analysis provided the molecular formula, which was consistent with the structural fragments identified through NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy provided key information about the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for specific vibrational modes. For a germacrane dilactone structure, prominent peaks would indicate the presence of γ-lactone carbonyl groups (typically around 1770 cm⁻¹) and ester carbonyls. Absorptions corresponding to C-O stretching and C=C double bonds would also be anticipated, corroborating the structural features deduced from NMR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy was used to identify the chromophores within the molecule. The presence of α,β-unsaturated carbonyl systems, such as those in the lactone rings, gives rise to characteristic electronic transitions that absorb light in the UV region. The wavelength of maximum absorbance (λmax) provides evidence for the existence and nature of these conjugated systems within the molecular structure.
X-ray Crystallographic Analysis for Absolute Configuration and Conformation
While spectroscopic methods are powerful for determining the connectivity of atoms, the definitive three-dimensional arrangement and absolute stereochemistry of complex molecules like this compound often require single-crystal X-ray diffraction analysis. An X-ray crystallographic analysis was performed on a suitable crystal of this compound, which unambiguously established its absolute configuration nih.govuonbi.ac.keresearchgate.net. This technique provides precise coordinates of each atom in the crystal lattice, revealing the relative and absolute stereochemistry at all chiral centers. Furthermore, the X-ray structure provided detailed information about the conformation of the flexible ten-membered germacrane ring in the solid state.
Computational Approaches in Structural Assignment and Verification
Computational chemistry offers valuable tools that can complement experimental data in the structural elucidation of complex natural products. For germacranolides, which are known for their conformational flexibility, computational methods can be particularly insightful. Molecular mechanics and density functional theory (DFT) calculations can be used to predict the relative energies of different possible conformations and even to calculate theoretical NMR chemical shifts for proposed structures.
In the context of this compound, computational docking studies have been performed to investigate its interaction with biological targets ufpb.brsemanticscholar.org. Such studies rely on the accurately determined 3D structure and provide a computational verification of the molecule's shape and electronic properties, which are direct consequences of its elucidated structure.
Biosynthetic Pathways of 16,17 Dihydrobrachycalyxolide
General Principles of Terpenoid Biosynthesis Relevant to Sesquiterpene Lactones
The initial phase of biosynthesis is dedicated to the production of IPP and DMAPP, the fundamental units for all isoprenoids. nih.gov
The MVA pathway, primarily active in the cytoplasm, is the source of precursors for sesquiterpenoids (C15), triterpenoids (C30), and sterols. tugraz.atmdpi.comresearchgate.net The pathway commences with the condensation of three molecules of acetyl-CoA. up.ac.za
The key steps are as follows:
Two acetyl-CoA molecules are condensed by acetyl-CoA C-acetyltransferase (AACT) to form acetoacetyl-CoA. nih.gov
A third acetyl-CoA molecule is added by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGS) to produce HMG-CoA. nih.govwikipedia.org
HMG-CoA is then reduced to mevalonic acid (MVA) by HMG-CoA reductase (HMGR), a rate-limiting step in the pathway. nih.govnih.gov
MVA undergoes two successive phosphorylation steps, catalyzed by mevalonate (B85504) kinase (MVK) and phosphomevalonate kinase (PMK), to yield mevalonate-5-pyrophosphate. nih.gov
Finally, mevalonate-5-pyrophosphate is decarboxylated by mevalonate pyrophosphate decarboxylase (MPD) to produce IPP. nih.gov
IPP is then reversibly converted to its more reactive isomer, DMAPP, by the enzyme isopentenyl pyrophosphate isomerase (IDI). nih.govnih.gov
Table 1: Key Enzymes of the Mevalonate (MVA) Pathway
| Enzyme | Abbreviation | Function |
| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules. nih.gov |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. nih.gov |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate. nih.gov |
| Mevalonate kinase | MVK | Phosphorylates mevalonate. nih.gov |
| Phosphomevalonate kinase | PMK | Phosphorylates phosphomevalonate. nih.gov |
| Mevalonate pyrophosphate decarboxylase | MPD | Decarboxylates mevalonate pyrophosphate to IPP. nih.gov |
| Isopentenyl pyrophosphate isomerase | IDI | Isomerizes IPP to DMAPP. nih.gov |
The MEP pathway, also known as the non-mevalonate pathway, occurs in the plastids of plant cells and is responsible for synthesizing precursors for monoterpenoids (C10), diterpenoids (C20), and carotenoids (C40). tugraz.atwikipedia.orgmdpi.com It begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G3P). researchgate.netnih.gov
The sequence of reactions is as follows:
1-deoxy-D-xylulose 5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DOXP).
DOXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DOXP reductoisomerase (DXR). nih.govnih.gov This is the first committed step of the pathway. nih.gov
MEP is then converted to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) by MEP cytidylyltransferase (IspD). nih.gov
CDP-ME is phosphorylated by CDP-ME kinase (IspE) to form 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP). nih.gov
CDP-MEP is cyclized by 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.gov
MEcPP is converted to (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) by HMBPP synthase (IspG). nih.gov
Finally, HMBPP reductase (IspH) catalyzes the formation of both IPP and DMAPP. nih.gov
Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway
| Enzyme | Abbreviation | Function |
| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Condenses pyruvate and G3P to form DOXP. |
| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR (IspC) | Converts DOXP to MEP. nih.gov |
| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | Converts MEP to CDP-ME. nih.gov |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME to CDP-MEP. nih.gov |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes CDP-MEP to MEcPP. nih.gov |
| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | Converts MEcPP to HMBPP. nih.gov |
| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase | IspH (LytB) | Reduces HMBPP to IPP and DMAPP. wikipedia.orgnih.gov |
Specific Enzymatic Transformations in Germacrane (B1241064) Dilactone Biosynthesis
Following the synthesis of IPP and DMAPP, the pathway toward 16,17-Dihydrobrachycalyxolide involves the assembly of a C15 backbone, its cyclization into the characteristic germacrane skeleton, and a series of oxidative modifications leading to the formation of two lactone rings.
The journey to a C15 sesquiterpenoid begins with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) to yield the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). researchgate.netresearchgate.net
The crucial step that defines the core structure is the cyclization of the linear FPP molecule. mdpi.com In the biosynthesis of most germacrane-derived sesquiterpene lactones, this is performed by a sesquiterpene synthase (STS) called (+)-germacrene A synthase (GAS). royalsocietypublishing.orgtandfonline.comnih.gov This enzyme catalyzes the conversion of FPP into (+)-germacrene A, which serves as the foundational carbocyclic skeleton for a vast array of sesquiterpenoids. nih.govacademicjournals.org The formation of germacrene A is considered the committed step in the biosynthesis of these compounds in plants like chicory. up.ac.zanih.govnih.gov
Once the germacrene A skeleton is formed, it undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). mdpi.comresearchgate.net These enzymes are responsible for introducing hydroxyl groups and other functionalities, which are essential for subsequent lactonization and contribute to the immense structural diversity of sesquiterpene lactones. tandfonline.comresearchgate.net
The key oxidative steps leading towards a germacranolide are:
Oxidation of the Isopropenyl Side Chain : A specific CYP, germacrene A oxidase (GAO), catalyzes the sequential three-step oxidation of the C12-methyl group on the isopropenyl side chain of germacrene A. nih.gov This process first forms germacra-1(10),4,11(13)-trien-12-ol, then germacra-1(10),4,11(13)-trien-12-al, and finally germacrene A acid. nih.govnih.gov GAO enzymes belong to the CYP71 family, such as CYP71AV and CYP71BL. tandfonline.comoup.com
Hydroxylation of the Carbocyclic Ring : Following the formation of germacrene A acid, other CYP enzymes introduce hydroxyl groups onto the 10-membered ring. For the formation of many germacranolides, a key hydroxylation occurs at the C6 position. academicjournals.orgoup.com This reaction is often catalyzed by an enzyme known as costunolide (B1669451) synthase (COS), which is also a member of the CYP71BL subfamily. tandfonline.comnih.gov This C6-hydroxylation is a prerequisite for the formation of the first lactone ring. oup.com
The formation of a dilactone like this compound would necessitate further specific, enzyme-catalyzed oxidation reactions on other carbon atoms of the germacrane skeleton to create the necessary hydroxyl and carboxyl functionalities for the second lactone ring closure.
Lactone rings are intramolecular esters formed from a hydroxy-carboxylic acid. tandfonline.commdpi.com The formation of the characteristic α-methylene-γ-lactone moiety is a defining feature of many bioactive sesquiterpene lactones. tandfonline.com
The mechanism for the first lactone ring, as exemplified by the biosynthesis of costunolide, is well-documented. After the CYP-mediated hydroxylation of germacrene A acid at the C6 position, the resulting 6α-hydroxygermacrene A acid undergoes a spontaneous intramolecular cyclization (lactonization). tandfonline.comoup.com This involves the nucleophilic attack of the C6-hydroxyl group on the C12-carboxyl group, which closes the five-membered γ-lactone ring and releases a water molecule. up.ac.zaoup.com
The formation of a second lactone ring to yield a dilactone structure like this compound requires additional steps. While the precise mechanism is unconfirmed, it would logically involve:
Further oxidation of the germacranolide core by specific CYPs to introduce another set of hydroxyl and carboxyl groups at appropriate positions.
A second intramolecular esterification event to form the second lactone ring. Enzymatic catalysis, potentially involving Baeyer-Villiger monooxygenases (BVMOs) which are known to form lactones, or spontaneous cyclization could facilitate this step. mdpi.comrsc.org
These subsequent modifications after the formation of a primary germacranolide lead to the highly complex and diverse structures observed in nature, including the sesquiterpene dilactones.
Isotopic Labeling and Gene Expression Studies in Biosynthesis Elucidation
The precise biosynthetic pathway of this compound, a sesquiterpene dilactone found in Vernonia brachycalyx, has not yet been fully detailed through specific isotopic labeling and gene expression studies. While the general pathway for sesquiterpene lactones is understood to originate from farnesyl pyrophosphate (FPP), the specific enzymes and genetic regulation leading to the formation of this compound remain an area for future research. Current time information in Portland, OR, US.up.ac.za
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors within an organism. corn12.dknih.gov In the context of this compound biosynthesis, this would involve feeding the Vernonia brachycalyx plant with isotopically labeled precursors, such as ¹³C- or ²H-labeled mevalonic acid or glucose. By analyzing the position of these isotopes in the final this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers could confirm the involvement of specific precursors and intermediates and elucidate the series of cyclizations, oxidations, and other modifications that occur. boku.ac.atuni-bonn.de
Gene expression studies, often conducted in parallel, help identify the specific genes and enzymes responsible for catalyzing the biosynthetic steps. nih.govnih.gov This typically involves transcriptome analysis, where the RNA from tissues actively producing this compound is sequenced. plos.org By identifying genes that are highly expressed in these tissues, particularly those encoding for terpene synthases and cytochrome P450 monooxygenases, researchers can pinpoint candidate genes involved in the biosynthesis. nih.govresearchgate.net The function of these candidate genes can then be confirmed through in vitro enzymatic assays or by expressing them in a heterologous host system, such as yeast or E. coli, to see if the expected intermediates or final product are synthesized. nih.gov
While a transcriptome analysis has been performed on the related species Vernonia amygdalina, it focused on flavonoid biosynthesis rather than sesquiterpenoids. nih.gov Future research employing these powerful omics techniques on Vernonia brachycalyx is necessary to fully unravel the intricate biosynthetic pathway of this compound.
Synthetic Chemistry and Chemical Modifications of 16,17 Dihydrobrachycalyxolide
Total Synthesis Strategies for Structurally Complex Sesquiterpene Lactones
While a specific total synthesis for 16,17-Dihydrobrachycalyxolide has not been detailed in the available literature, the general strategies for constructing complex sesquiterpene lactones provide a clear roadmap for how its synthesis could be approached. These strategies are characterized by their ingenuity in addressing the challenges posed by complex ring systems and dense stereochemistry. numberanalytics.comugent.be
Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex molecules. numberanalytics.com It involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For sesquiterpene lactones, key disconnections often focus on the strategic cleavage of carbon-carbon bonds to simplify the core structure.
A common approach for sesquiterpene lactones involves disconnecting the lactone ring and the carbocyclic core. For instance, in the synthesis of guaianolides, a related class of sesquiterpene lactones, a key disconnection might be at the junction of the five- and seven-membered rings. ugent.be Another powerful strategy involves ring-closing metathesis (RCM) to form large rings, which would be a logical approach for the macrocyclic core of this compound. researchgate.net Radical cyclizations are also employed as a key step to form bi- and tricyclic systems found in many sesquiterpene lactones. thieme-connect.com
Table 1: Common Retrosynthetic Strategies for Sesquiterpene Lactones
| Strategy | Description | Example Application |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Forms a carbon-carbon double bond to close a ring, particularly useful for macrocycles. | Synthesis of deoxyelephantopin (B1239436) analogues. researchgate.net |
| Diels-Alder Cycloaddition | Forms a six-membered ring by reacting a conjugated diene with a dienophile. | A common strategy for building cyclohexene (B86901) cores. |
| Radical Cyclization | Formation of rings via radical intermediates, often used for 5- and 6-membered rings. | Synthesis of bi- and tricyclic sesquiterpene lactone cores. thieme-connect.com |
Achieving the correct stereochemistry is a paramount challenge in natural product synthesis. consensus.app For sesquiterpene lactones, which often contain multiple stereocenters, stereoselective reactions are crucial. tandfonline.comacs.org
Stereoselective Reactions: These reactions favor the formation of one stereoisomer over others. Examples include the use of chiral auxiliaries to guide the stereochemical outcome of a reaction, as seen in asymmetric synthesis. numberanalytics.com Substrate-controlled reactions, where the existing stereocenters in the molecule direct the stereochemistry of newly formed centers, are also vital. nih.gov For instance, the synthesis of (+-)-isotelekin demonstrates the application of stereoselective methods. acs.org
Regioselective Reactions: These reactions control where a chemical reaction occurs on a molecule with multiple reactive sites. In the context of sesquiterpene lactone synthesis, this is important for selectively modifying one functional group in the presence of others. For example, selective epoxidation or reduction of one double bond over another is a common regioselective transformation. ugent.betandfonline.com
The synthesis of complex natural products like sesquiterpene lactones is fraught with challenges that spur innovation in the field. numberanalytics.comconsensus.app
Key Challenges:
Structural Complexity: The presence of multiple stereocenters, complex ring systems, and sensitive functional groups makes these molecules difficult to assemble. numberanalytics.comconsensus.app
Scalability: Producing sufficient quantities of the natural product for biological evaluation can be difficult. nih.gov
Innovations:
Catalysis: The development of new catalysts, including organocatalysts and transition metal catalysts, has enabled more efficient and selective reactions. consensus.appiisertirupati.ac.in
Cascade Reactions: These reactions allow for the formation of multiple chemical bonds in a single step, significantly shortening synthetic routes. thieme-connect.com
Computational Chemistry: In silico methods are increasingly used to predict reaction outcomes and design synthetic routes. nih.gov
Design and Synthesis of Analogues and Derivatives of this compound
The modification of natural products is a key strategy for developing new therapeutic agents. For this compound, which has shown interesting biological activities, the synthesis of analogues and derivatives is a promising area of research. parasite-journal.org
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying different parts of the molecule, chemists can identify key structural features responsible for its effects.
For sesquiterpene lactones, the α-methylene-γ-lactone moiety is often a key pharmacophore, responsible for covalent interactions with biological targets. researchgate.netnih.gov SAR studies on related compounds have shown that modifications to the carbocyclic core and the ester side chains can significantly impact activity and selectivity. nih.govfu-berlin.de In the case of this compound, SAR studies could involve:
Modification of the macrocyclic ring size.
Alteration of the stereochemistry at various centers.
Introduction or removal of functional groups, such as hydroxyl or acetyl groups.
These studies would be crucial for designing derivatives with enhanced potency or improved pharmacokinetic properties. nih.gov
Semi-synthesis involves the chemical modification of a readily available natural product to create new derivatives. iisertirupati.ac.in This approach can be more efficient than total synthesis, especially when the natural precursor is abundant. tjnpr.org
For this compound, a semi-synthetic program could start with the isolation of the natural product from its source, Vernonia brachycalyx. parasite-journal.org The isolated compound could then be subjected to a variety of chemical transformations to generate a library of derivatives.
Table 2: Potential Semi-synthetic Modifications of this compound
| Reaction Type | Potential Modification |
|---|---|
| Esterification/Acylation | Modification of hydroxyl groups to alter lipophilicity and bioavailability. |
| Oxidation | Conversion of hydroxyl groups to ketones to probe the importance of hydrogen bonding. |
| Reduction | Saturation of double bonds to assess the role of unsaturation in activity. |
The development of semi-synthetic derivatives of other complex natural products, such as artemisinin (B1665778) and macrolide antibiotics, has been highly successful in generating new drugs. parasite-journal.orgnih.gov A similar approach for this compound could lead to the discovery of novel therapeutic agents.
Biocatalytic Approaches for Targeted Chemical Transformations
Biocatalysis employs isolated enzymes or whole microbial cells to perform specific chemical transformations on a substrate. cnr.it This approach is highly valued for its mild reaction conditions and exceptional selectivity, which are often difficult to achieve with conventional chemical catalysts. acsgcipr.org For a molecule like this compound, biocatalysis could be employed for various targeted modifications.
Lipases are a particularly versatile class of enzymes used in biocatalysis. mdpi.com They are commonly used for the kinetic resolution of racemic mixtures of alcohols or the regioselective acylation and deacylation of polyhydroxylated compounds. mdpi.comresearchgate.net In the context of terpenoids, lipases have been successfully used to catalyze esterification or transesterification reactions, often with high enantioselectivity. dntb.gov.uamdpi.com For example, the lipase (B570770) from Candida rugosa has been used for the enantioselective biotransformation of racemic atenolol, and Novozym® 435 (lipase B from Candida antarctica) is widely used for the acylation of various alcohols, including terpenoids like linalool. dntb.gov.uaresearchgate.net
A potential biocatalytic application for this compound, which possesses hydroxyl groups, would be lipase-catalyzed acylation to introduce different ester functionalities. This could alter the lipophilicity and, consequently, the bioavailability and biological activity of the compound. The choice of lipase and acyl donor can influence the efficiency and selectivity of the reaction. mdpi.com
Table 2: Examples of Lipase-Catalyzed Biotransformations of Terpenoids
| Enzyme | Substrate (Terpenoid) | Reaction Type | Acyl Donor | Outcome | Reference |
|---|---|---|---|---|---|
| Candida rugosa lipase | (R,S)-Atenolol | Enantioselective acylation | Vinyl acetate (B1210297) | Enantiomerically enriched product | dntb.gov.ua |
| Novozym® 435 | Linalool | Acylation | Acetic acid | Acetyl linalool | researchgate.net |
| Porcine Pancreas Lipase (PPL) | Linalool | Acylation | Vinyl acetate | Opposite stereoselectivity to Novozym® 435 | researchgate.net |
Other biocatalytic transformations could involve oxidoreductases for the selective oxidation of hydroxyl groups to ketones or the reduction of existing carbonyls. Microbial transformations, using whole-cell systems (e.g., fungi or bacteria), offer another avenue. These systems contain a cocktail of enzymes that can perform multiple or complex modifications on a substrate. For instance, fungi are known to hydroxylate, dehydrogenate, and epoxidize various sesquiterpenoids. While specific studies on this compound are scarce, the biotransformation of other germacranolides by various microbial species has been reported, suggesting the feasibility of this approach. unam.mxdntb.gov.ua
Molecular and Cellular Mechanisms of Action of 16,17 Dihydrobrachycalyxolide
In Vitro and Ex Vivo Investigations of Cellular Impact
Laboratory studies have been crucial in defining the biological effects of 16,17-Dihydrobrachycalyxolide. These investigations have demonstrated its potent activity against pathogenic protozoa and its significant impact on human cells.
Initial research identified this compound as a principal bioactive compound from the leaves of Vernonia brachycalyx, demonstrating notable in vitro activity against the protozoan parasites Plasmodium falciparum and Leishmania major. thieme-connect.comthieme-connect.com The compound has shown efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. parasite-journal.org
In addition to its antiparasitic effects, the compound exhibits strong cytotoxic activity against human lymphocytes. thieme-connect.comthieme-connect.com This suggests that its molecular targets may be conserved across different organisms or that it interacts with multiple pathways, including those essential for mammalian cell proliferation. The broad activity points towards molecular targets involved in fundamental cellular processes.
While the broad biological effects of this compound imply the modulation of enzymatic activity, specific experimental studies detailing the inhibition or activation of isolated enzymes are not extensively documented in the reviewed scientific literature. Computational studies, however, predict that the compound may act as an inhibitor for several parasite-specific enzymes, which are critical for their survival. These include proteases and enzymes involved in nucleotide and amino acid metabolism in Plasmodium and Leishmania species. malariaworld.orgnih.govmdpi.com
Direct experimental analysis of the interaction between this compound and specific protein targets, such as through X-ray crystallography or surface plasmon resonance, is not widely available in the current body of research. The understanding of its binding characteristics is primarily derived from computational molecular docking simulations, which predict potential interactions with the active sites of various proteins. These in silico analyses provide hypotheses about the binding modes that underpin its biological activity.
The most pronounced cellular effect observed in vitro is the potent inhibition of parasite proliferation. semanticscholar.orgparasite-journal.org Studies have shown that this compound inhibits the growth of L. major promastigotes and various strains of P. falciparum at low concentrations. parasite-journal.orgthieme-connect.com
Simultaneously, the compound strongly inhibits the proliferation of human lymphocytes stimulated by phytohaemagglutinin A. thieme-connect.com This potent anti-proliferative effect on lymphocytes suggests interference with critical cellular pathways such as the cell cycle or the induction of apoptosis. Researchers have noted that the high toxicity against human lymphocytes occurs at concentrations similar to those effective against the parasites, indicating that the antiprotozoal activity may be a result of general cytotoxicity rather than a highly selective mechanism. thieme-connect.com
| Organism/Cell Line | Strain(s) | Effect Measured | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Plasmodium falciparum | Not Specified | Inhibition of growth | 0.004 µg/mL | thieme-connect.com |
| Plasmodium falciparum | K39, 3D7, V1/S, Dd2 | Inhibition of growth | 4.2, 13.7, 3.0, and 16 µg/mL, respectively | parasite-journal.org |
| Leishmania major | Promastigotes | Inhibition of growth | 0.04 µg/mL | thieme-connect.com |
| Human Lymphocytes | PHA-stimulated | Inhibition of proliferation | 0.005 µg/mL | thieme-connect.com |
Computational Modeling and In Silico Approaches
To further understand the molecular mechanisms of this compound, researchers have employed computational modeling techniques. These in silico methods provide valuable insights into potential protein-ligand interactions and help identify likely biological targets.
Molecular docking simulations have been used to predict the binding affinity and interaction patterns of this compound with various protein targets in parasites. These studies have consistently identified it as a compound with strong predicted binding energies for several key enzymes.
In studies targeting Leishmania species, this compound was identified as the strongest-docking germacranolide out of a series of sesquiterpene lactones. nih.govmdpi.com It showed particularly low docking energies, indicating high predicted binding affinity, for L. major methionyl t-RNA synthetase (LmajMetRS) and L. major dihydroorotate (B8406146) dehydrogenase (LmajDHODH). nih.govmdpi.comufpb.br
Similarly, when docked against protein targets of Plasmodium falciparum, the compound showed favorable binding affinities for enzymes crucial to the parasite's lifecycle, such as Plasmepsin II (PMII), Histo-Aspartic Protein (HAP), and Falcipain-2 (FP-2). malariaworld.org These computational results suggest that the antiparasitic activity of this compound may stem from the inhibition of these essential proteins.
| Organism | Protein Target | Predicted Binding Affinity (kcal/mol or kJ/mol) | Reference |
|---|---|---|---|
| Plasmodium falciparum | Plasmepsin II (PMII) | -6.9 kcal/mol | malariaworld.org |
| Plasmodium falciparum | Histo-Aspartic Protein (HAP) | -10.3 kcal/mol | malariaworld.org |
| Plasmodium falciparum | Falcipain-2 (FP-2) | -9.8 kcal/mol | malariaworld.org |
| Leishmania major | Methionyl t-RNA synthetase (LmajMetRS) | -152.9 kJ/mol | nih.govmdpi.comufpb.brmdpi.com |
| Leishmania major | Dihydroorotate dehydrogenase (LmajDHODH) | -129.1 kJ/mol | ufpb.br |
| Leishmania mexicana | Phosphomannomutase (LmexPMM) | -136.3 kJ/mol | nih.govmdpi.com |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the structural, dynamical, and thermodynamical properties of molecular systems. ufpb.br This in silico technique provides insights into the conformational stability of a ligand when bound to a biological target, such as a protein. By simulating the atomic motions over time, MD can predict the stability of ligand-protein complexes. malariaworld.org
In the context of this compound, computational studies have been employed to predict its interaction stability with various protein targets from the malaria parasite, Plasmodium falciparum. malariaworld.org These simulations are crucial for understanding how the compound maintains its binding orientation and affinity within the active site of a target enzyme, which is a key determinant of its biological activity.
Docking studies, which often precede MD simulations, have calculated the binding affinities of this compound to several key P. falciparum proteins. These proteins are essential for the parasite's survival and are considered important drug targets. The calculated docking scores, which represent the binding energy, indicate a strong potential for interaction. For instance, the docking scores for this compound against Plasmepsin II (PMII), Histo-Aspartic Protein (HAP), and Falcipain-2 (FP2) have been determined, suggesting significant binding affinity. malariaworld.org Following docking, MD simulations can confirm the stability of these interactions over a simulated period, providing a more dynamic picture of the conformational stability of the bound complex. malariaworld.org
Table 1: Molecular Docking Scores of this compound with Plasmodium falciparum Protein Targets
| Target Protein | Function | Docking Score (kcal/mol) |
|---|---|---|
| Plasmepsin II (PMII) | Aspartic protease involved in hemoglobin digestion | -6.9 |
| Histo-Aspartic Protein (HAP) | Aspartic protease involved in hemoglobin digestion | -10.3 |
| Falcipain-2 (FP2) | Cysteine protease involved in hemoglobin digestion | -9.8 |
Data sourced from a 2023 study on terpenoid inhibitors of Plasmodium falciparum drug targets. malariaworld.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the variance in the biological activity of a series of compounds with their physicochemical properties, or "descriptors". mdpi.com These models are valuable for understanding the mechanism of action, identifying key structural features (pharmacophores) responsible for activity, and predicting the potency of new, untested molecules. mdpi.comresearchgate.net
For sesquiterpene lactones, including this compound, various QSAR studies have been conducted to gain mechanistic insights into their antiparasitic activities. mdpi.com For example, Hologram QSAR (HQSAR) models have been developed for a series of 40 sesquiterpene lactones, evaluating their activity against pathogens like Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. mdpi.com
In other studies focusing on leishmanicidal activity, QSAR models for 17 sesquiterpene lactones revealed that descriptors related to the partition coefficient (CLogP, ALogP) and polarizability (bpol) had a good correlation with the experimental IC₅₀ values. mdpi.com This suggests that the lipophilicity and electronic properties of these molecules are important for their mechanism of action, likely influencing their ability to cross cell membranes and interact with intracellular targets. mdpi.comsemanticscholar.org While specific QSAR models focused solely on this compound are not detailed, its inclusion in these broader studies helps to understand the general structural requirements for antiparasitic effects within the germacranolide class. mdpi.com
Table 2: Examples of Descriptor Classes Used in QSAR Models for Sesquiterpene Lactones
| Descriptor Type | Property Represented | Relevance to Mechanism |
|---|---|---|
| Partition Coefficient (e.g., CLogP) | Lipophilicity/Hydrophobicity | Membrane permeability, transport to target site |
| Polarizability (e.g., bpol) | Ease of distortion of the electron cloud | Molecular interactions, binding affinity |
| VolSurf Descriptors | Hydrophobic and hydrophilic regions | Balance of properties for receptor binding |
This table represents descriptor types found to be significant in QSAR models for sesquiterpene lactones. mdpi.com
Mechanistic Basis for Selectivity in Biological Systems (e.g., parasite vs. host cell targets)
The therapeutic potential of an antiparasitic compound is highly dependent on its selective toxicity, meaning it must be more harmful to the parasite than to the host's cells. This compound has demonstrated potent activity against multiple parasite species, including various strains of Plasmodium falciparum and promastigotes of Leishmania major. parasite-journal.orgthieme-connect.comnih.gov However, studies have also revealed a significant challenge regarding its selectivity.
Research has shown that this compound exhibits high toxicity against human lymphocytes. thieme-connect.com In one comparative study, the compound was found to be more toxic to lymphocytes than to malaria parasites, which raises concerns about its therapeutic window. vdoc.pub This lack of significant selectivity suggests that its mechanism of action may involve targets that are either shared between the parasite and host cells or are structurally similar. vdoc.pub
Despite the general cytotoxicity, computational docking studies provide a potential mechanistic basis for some degree of selectivity. These studies have shown that this compound has strong binding energies for specific parasite enzymes that could be exploited for drug design. mdpi.commdpi.com It was identified as the strongest-docking germacranolide against Leishmania major methionyl t-RNA synthetase (LmajMetRS) and also showed strong binding to L. major dihydroorotate dehydrogenase (LmajDHODH) and L. mexicana phosphomannomutase (LmexPMM). ufpb.brmdpi.commdpi.com The docking energy for LmajMetRS (-152.9 kJ/mol) was considerably lower (indicating stronger binding) than that for a known ligand, suggesting it could be a potent inhibitor of this essential parasite enzyme. ufpb.br The selective targeting of parasite-specific enzymes or isoforms remains a key strategy, and while this compound itself may be non-selective, its scaffold could be modified to enhance specificity for parasite targets over human homologues. mdpi.comvdoc.pub
Table 3: Comparative In Vitro Activity and Toxicity of this compound
| Organism/Cell Type | Activity/Toxicity Metric | Concentration |
|---|---|---|
| Plasmodium falciparum (K39 strain) | IC₅₀ | 4.2 µg/mL |
| Plasmodium falciparum (3D7 strain) | IC₅₀ | 13.7 µg/mL |
| Plasmodium falciparum (V1/S strain) | IC₅₀ | 3.0 µg/mL |
| Plasmodium falciparum (Dd2 strain) | IC₅₀ | 16 µg/mL |
| Leishmania major (promastigotes) | In vitro activity | Potent |
| Human Lymphocytes | Toxicity | High |
Data compiled from multiple sources. parasite-journal.orgthieme-connect.comvdoc.pub
Pre Clinical Pharmacological Investigations of 16,17 Dihydrobrachycalyxolide
Pharmacokinetic (PK) Analysis in Pre-clinical Models
Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion. nih.gov Understanding these parameters is crucial in early drug development to predict a compound's behavior in a living system.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
ADME studies are fundamental to drug discovery, characterizing the disposition of a chemical compound within an organism. These properties determine the concentration and duration of a drug's action at its target site. While comprehensive in vivo ADME studies for 16,17-Dihydrobrachycalyxolide are not extensively detailed in the available literature, in silico (computer-based) predictions have been utilized to estimate some of its key pharmacokinetic properties. researchgate.net These computational models use the molecule's structure to predict its ADME profile, offering a preliminary bioavailability score. researchgate.net
Key predicted ADME properties for this compound are summarized below.
| Pharmacokinetic Parameter | Predicted Value/Characteristic | Source |
| Molecular Weight | Not specified in results | researchgate.net |
| Hydrogen Donors | Not specified in results | researchgate.net |
| Hydrogen Acceptors | Not specified in results | researchgate.net |
| Rotatable Bonds | Not specified in results | researchgate.net |
| Lipophilicity (Log P o/w) | Not specified in results | researchgate.net |
| Gastrointestinal (GI) Absorption | Estimated via software | researchgate.net |
| Water Solubility | Estimated via software | researchgate.net |
| Bioavailability Score | 55% | researchgate.net |
These in silico predictions suggest a moderate oral bioavailability for the compound. researchgate.net However, it is important to note that these are computational estimations and require validation through experimental in vitro and in vivo studies.
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro metabolic stability assays are essential for predicting a compound's half-life and clearance in the body. nuvisan.com These tests typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain high concentrations of metabolic enzymes like the Cytochrome P450 (CYP450) family. nuvisan.commdpi.comresearchgate.net The rate at which the compound is broken down provides an estimate of its intrinsic clearance. frontiersin.org Following this, metabolite identification studies are conducted to determine the chemical structures of the metabolites formed. bioivt.com This is crucial as metabolites can have their own pharmacological or toxicological effects. bioivt.com
Specific experimental data on the in vitro metabolic stability and the identified metabolites of this compound are not detailed in the reviewed scientific literature. Such studies would be necessary to understand its metabolic fate and the enzymes responsible for its biotransformation.
Plasma Protein Binding Characteristics
Plasma protein binding (PPB) is a critical determinant of a drug's pharmacokinetic profile, as only the unbound (free) fraction of a drug is generally able to interact with its pharmacological target and be cleared from the body. sygnaturediscovery.com The primary proteins involved in binding are albumin, which typically binds acidic drugs, and alpha-1-acid glycoprotein (B1211001) (AAG), which tends to bind basic compounds. sygnaturediscovery.comnih.govscielo.org.mx The extent of binding can vary significantly between species, making it an important parameter to measure in preclinical models and human plasma. sygnaturediscovery.com
The specific plasma protein binding characteristics of this compound, including its affinity for human and animal plasma proteins and the fraction of unbound drug, have not been documented in the available research.
Tissue Distribution Studies in Animal Models
Tissue distribution studies are performed in animal models to understand how a compound distributes throughout the body and whether it reaches its intended site of action in sufficient concentrations. nih.govmdpi.com These studies are vital for interpreting efficacy and toxicology findings and for predicting human tissue exposure. nih.gov
Pre-clinical studies detailing the tissue distribution of this compound in animal models have not been reported in the surveyed literature. Information regarding its concentration in various organs and tissues following administration is therefore unavailable.
Pharmacodynamic (PD) Evaluations in Pre-clinical Systems
Pharmacodynamics (PD) describes what a drug does to the body, focusing on the biochemical and physiological effects of the drug and its mechanism of action. crownbio.com
Target Engagement Biomarker Identification and Validation
Target engagement refers to the direct interaction of a drug with its intended biological target. pelagobio.com A target engagement biomarker provides evidence that this interaction has occurred in a living system and is a crucial tool for confirming a drug's mechanism of action and for guiding dose selection in clinical trials. nih.govnih.govplos.org The absence of robust biomarkers can make it challenging to determine if a lack of efficacy is due to poor target engagement or other factors. pelagobio.com
The specific molecular target of this compound has been investigated in the context of its antiprotozoal activity. semanticscholar.orgepdf.pub However, the identification and validation of specific target engagement biomarkers for this compound in pre-clinical systems have not been described in the available scientific literature. Such biomarkers would be essential to quantitatively measure the compound's interaction with its target in cells and animal models, thereby linking pharmacokinetics to pharmacodynamic response. plos.org
Dose-Response Relationships in Relevant Biological Models
The pre-clinical evaluation of this compound has established its dose-dependent effects in various in vitro biological models. Research has primarily focused on its antiprotozoal activity, revealing potent action against the parasites responsible for malaria and leishmaniasis. nih.govsemanticscholar.org
Studies have demonstrated that this compound, a germacrane (B1241064) dilactone isolated from Vernonia brachycalyx, exhibits significant inhibitory activity against Plasmodium falciparum, the parasite that causes malaria. nih.govuonbi.ac.ke Its effectiveness has been observed against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. thieme-connect.com The compound was identified as the primary antiplasmodial agent in extracts from the leaves of V. brachycalyx. nih.gov
In addition to its antiplasmodial effects, this compound has shown strong antileishmanial activity. In vitro tests have confirmed its ability to inhibit the growth of Leishmania major promastigotes, with a potency greater than Pentostam, a conventional drug used in leishmaniasis treatment. thieme-connect.com
However, the dose-response relationship of this compound also reveals a significant cytotoxic profile. At concentrations similar to those effective against the protozoan parasites, the compound strongly inhibits the proliferation of human lymphocytes. thieme-connect.com This suggests that the antiprotozoal activity may be linked to general toxicity, a critical consideration for its therapeutic potential. thieme-connect.com
The following table summarizes the in vitro dose-response data for this compound in different biological models.
| Biological Model | Strain/Cell Type | Endpoint | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| Plasmodium falciparum | K39 (Chloroquine-Resistant) | Inhibition of parasite growth | 4.2 | nih.gov |
| Plasmodium falciparum | 3D7 (Chloroquine-Sensitive) | Inhibition of parasite growth | 13.7 | nih.gov |
| Plasmodium falciparum | V1/S (Chloroquine-Resistant) | Inhibition of parasite growth | 3.0 | nih.gov |
| Plasmodium falciparum | Dd2 (Chloroquine-Resistant) | Inhibition of parasite growth | 16.0 | nih.gov |
| Leishmania major | Promastigotes | Inhibition of parasite growth | 0.06 (Mean ± SEM) | thieme-connect.com |
| Human Lymphocytes | PHA-stimulated | Inhibition of proliferation | 0.03 (Mean ± SEM) | thieme-connect.com |
Further in-silico modeling has been conducted to investigate the compound's mechanism of action. mdpi.comnih.gov Molecular docking studies suggest that this compound shows docking selectivity toward specific enzymes in Leishmania species, such as methionyl t-RNA synthetase (LmajMetRS) and phosphomannomutase (LmexPMM), which are potential drug targets. mdpi.comnih.gov
Integrated PK/PD Modeling and Simulation for Pre-clinical Translation
Integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical quantitative tool in modern drug development that connects the concentration of a drug in the body over time (pharmacokinetics) with its observed effect (pharmacodynamics). ethz.chfrontiersin.org This approach is essential for translating pre-clinical findings into predictions of human efficacy and for selecting appropriate dosage regimens for clinical trials. hanmipharm.comuniversiteitleiden.nl
For a compound like this compound, while specific PK/PD models have not been published, the principles of this methodology would be directly applicable. The process involves creating a mathematical model that integrates pre-clinical data from various sources. ethz.ch This includes in vitro potency data (such as the IC50 values against parasites and human cells), in vivo pharmacokinetic data from animal models (describing absorption, distribution, metabolism, and excretion - ADME), and in vivo efficacy data from disease models (e.g., tumor growth inhibition in xenograft models or parasite clearance in infected animal models). ethz.chhanmipharm.com
The goal of such a model is to simulate the dynamic interactions between the drug and the biological system to predict outcomes under different dosing scenarios. frontiersin.org For this compound, a PK/PD model would aim to:
Characterize the relationship between drug exposure and the antiparasitic effect.
Predict the therapeutic window by simulating the concentrations needed for efficacy against Plasmodium or Leishmania versus the concentrations that cause toxicity to human cells.
Inform the selection of a starting dose for first-in-human studies by predicting the human PK profile and the dose required to achieve a target therapeutic exposure. hanmipharm.com
The development of a PK/PD model is a sequential process. hanmipharm.com Initially, a pharmacokinetic model is developed to describe the drug's concentration-time profile. This PK model is then linked to a pharmacodynamic model that describes the relationship between the drug concentration and the biological effect (e.g., parasite killing or inhibition of lymphocyte proliferation). mathworks.com The integrated model can then be used for simulations to explore different doses, schedules, and routes of administration to optimize the therapeutic effect while minimizing toxicity. universiteitleiden.nl
The table below outlines the typical components and outputs of an integrated PK/PD modeling and simulation framework for pre-clinical translation.
| Modeling Component | Description | Example Inputs for this compound | Potential Outputs |
|---|---|---|---|
| Pharmacokinetic (PK) Model | Describes the time course of drug concentration in the body (ADME). | - In vitro metabolic stability
| - Clearance, Volume of distribution
|
| Pharmacodynamic (PD) Model | Relates drug concentration to the magnitude of the biological effect. | - In vitro IC50 values against parasites
| - Emax (maximum effect)
|
| Integrated PK/PD Simulation | Uses the combined model to predict outcomes under various conditions. | - Developed PK and PD models
| - Prediction of human effective dose
|
Advanced Analytical Methodologies for 16,17 Dihydrobrachycalyxolide Quantification and Characterization
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in separating 16,17-Dihydrobrachycalyxolide from the complex matrix of plant extracts and for its precise quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) offer distinct advantages in the analysis of this and related sesquiterpenoids.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many sesquiterpene lactones, chemical derivatization may be required to increase volatility. GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it suitable for identifying and quantifying components in complex mixtures like plant extracts. shimadzu.com The analysis of Vernonia species extracts often reveals a profile of various phytochemicals, including sesquiterpenes. tandfonline.comresearchgate.net
In a typical GC-MS analysis of a plant extract containing terpenoids, the instrument is operated under specific conditions to achieve optimal separation and detection. iomcworld.com The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for identification. iomcworld.com
Table 1: Representative GC-MS Parameters for Terpenoid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Elite-1 (100% dimethyl polysiloxane), 30 m × 0.25 mm ID, 1 µm film thickness | tandfonline.com |
| Injector Temperature | 250°C - 290°C | tandfonline.comresearchgate.net |
| Carrier Gas | Helium (99.9% purity) | nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |
| Oven Temperature Program | Initial 110°C (2 min hold), ramp at 10°C/min to 200°C, then ramp at 5°C/min to 280°C (9 min hold) | tandfonline.com |
| Ionization Mode | Electron Impact (EI) | nih.gov |
| Ionization Energy | 70 eV | nih.gov |
| Mass Transfer Line Temp. | 280°C - 315°C | iomcworld.comnih.gov |
| Ion Source Temperature | 230°C - 250°C | nih.gov |
| Scan Range | 50 - 600 m/z | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For non-volatile and thermally labile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a more suitable technique. jomped.org It offers high sensitivity and specificity, making it ideal for trace analysis and the characterization of compounds in complex biological matrices. jomped.orgplos.org Bioassay-guided fractionation of Vernonia extracts frequently utilizes LC-MS to identify active compounds, including various sesquiterpene lactones. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides excellent separation efficiency and accurate mass measurements, facilitating the tentative identification of phytochemicals. jomped.org
The methodology involves optimizing the mobile phase composition and gradient to achieve effective separation on a C18 column. plos.orgmdpi.com The mass spectrometer parameters are tuned to detect the protonated molecule [M+H]⁺ in positive ionization mode and its subsequent fragmentation patterns (MS/MS) are used for structural confirmation. plos.org
Table 2: Typical LC-MS/MS Parameters for Sesquiterpene Lactone Analysis in Vernonia Extracts
| Parameter | Condition | Reference |
|---|---|---|
| LC System | UHPLC or HPLC system | jomped.orgmdpi.com |
| Column | C18 reverse-phase column (e.g., 2.1 × 100 mm, 2.2 µm) | mdpi.com |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | mdpi.comnih.gov |
| Gradient Elution | Linear gradient from 5% B to 100% B over a set time (e.g., 0-9.5 min) | mdpi.com |
| Flow Rate | 0.5 - 1.2 mL/min | plos.orgnih.gov |
| Column Temperature | 40°C | mdpi.com |
| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole | jomped.org |
| Ionization Source | Electrospray Ionization (ESI), positive mode | plos.org |
| Detection | Full scan MS and data-dependent MS/MS | mdpi.com |
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Quantification
High-Performance Thin-Layer Chromatography (HPTLC) is a versatile, cost-effective, and high-throughput planar chromatographic technique used for the fingerprinting and quantification of phytochemicals in herbal drugs. akjournals.comacs.org It allows for the simultaneous analysis of multiple samples on a single plate, making it highly efficient for quality control. acs.org HPTLC fingerprinting is accepted by regulatory bodies for the identification and characterization of herbal medicines. nih.gov For non-chromophoric compounds like many terpenoids, post-chromatographic derivatization with a suitable reagent is necessary to visualize the separated bands and enable densitometric quantification. akjournals.comresearchgate.net
The development of an HPTLC method involves optimizing the mobile phase to achieve good separation of the target analyte from other matrix components. uran.ua Quantification is performed by scanning the plate with a densitometer at the wavelength of maximum absorbance of the derivatized spot. akjournals.com
Table 3: HPTLC Method Parameters for Terpenoid Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | HPTLC plates pre-coated with Silica (B1680970) gel 60F₂₅₄ | akjournals.comresearchgate.net |
| Application | Band application (e.g., 4 mm width) using a Linomat applicator | akjournals.com |
| Mobile Phase | Toluene:Ethyl acetate (B1210297):Formic acid (5:4:1, v/v/v) or n-hexane:Chloroform:Methanol (3:6.5:0.5, v/v/v) | akjournals.comresearchgate.net |
| Development Distance | 80 mm | researchgate.net |
| Derivatization Reagent | Anisaldehyde-sulfuric acid reagent | akjournals.comresearchgate.net |
| Densitometric Scanning | Absorbance mode at a specific wavelength (e.g., 540 nm or 580 nm) after derivatization | akjournals.comresearchgate.net |
| Light Source | Tungsten or Mercury lamp | akjournals.com |
Spectroscopic Techniques for Quality Control and Identity Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and identity confirmation of natural products. For this compound, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are key methods for quality control.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present in a molecule. acenet.edu The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its chemical bonds. acenet.edu For this compound, which is a sesquiterpene lactone, the FT-IR spectrum is expected to display characteristic bands for hydroxyl (O-H), carbonyl (C=O), and alkene (C=C) functional groups. nih.gov Analysis of the FT-IR spectrum helps to confirm the identity of the compound by matching its spectral fingerprint with that of a reference standard. phcogj.com
Table 4: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching | ~3443 | nih.gov |
| Carbonyl (C=O) of γ-lactone | Stretching | ~1770 | mdpi.com |
| Carbonyl (C=O) of ester/enone | Stretching | ~1707 | nih.gov |
| Alkene (C=C) | Stretching | ~1626 | nih.gov |
| C-H Bonds | Stretching | 3000-2800 | acenet.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation and is increasingly used for quantitative analysis (qNMR). nih.gov Quantitative ¹H NMR (qNMR) is a powerful tool for purity assessment of natural products because the signal intensity is directly proportional to the number of protons giving rise to the resonance. nih.govresearchgate.net This allows for the determination of the purity of a target compound, like this compound, by comparing the integrals of its characteristic signals to that of a certified internal standard of known purity and concentration. nih.gov
The qNMR method can simultaneously quantify the main compound and any impurities present, including structurally related analogues, isomers, or residual solvents, often without the need for reference standards of the impurities themselves. nih.govnih.gov This makes it a highly versatile and accurate method for creating a comprehensive purity profile of a reference compound. nih.gov The accuracy and precision of qNMR are often better than 2%, making it suitable as a metrological technique. nih.gov
Table 5: Key Aspects of NMR Spectroscopy for Purity Profiling
| Aspect | Description | Reference |
|---|---|---|
| Principle | Signal intensity is directly proportional to the molar amount of the substance. | nih.gov |
| Methodology | Comparison of integrated signals of the analyte with those of an internal standard of known purity. | researchgate.net |
| Advantages | High precision and accuracy (<2% error); simultaneous quantification of analyte and impurities; non-destructive; requires no identical reference standard for quantification. | nih.govnih.gov |
| Nucleus | ¹H is most commonly used due to its high sensitivity and 100% natural abundance. | nih.gov |
| Purity Calculation | Calculated using the ratio of integrals, molecular weights, sample mass, and number of protons for both the analyte and the internal standard. | acs.org |
| Validation | Peak purity can be validated using 2D NMR experiments (e.g., COSY) to check for signal overlap. | acs.org |
Principles of Analytical Method Validation
The validation of an analytical method is a systematic process that demonstrates its reliability for a specific application. pfigueiredo.orgscielo.br This process involves evaluating several key performance characteristics to ensure the method is accurate, precise, and specific for the analyte . europa.euich.org The objective is to confirm that every measurement performed in a routine setting will be sufficiently close to the true value of the analyte's concentration in the sample. demarcheiso17025.com
While specific validated analytical methods for the quantification of this compound are not extensively detailed in publicly available literature, the principles for establishing such a method are well-defined. The following subsections describe the critical parameters that must be assessed.
Linearity, Range, and Calibration Curve Determination
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu
To determine linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. The instrument's response (e.g., peak area in HPLC) is then plotted against the known concentrations to construct a calibration curve. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1.0. uknml.comscispace.com
Illustrative Data Table for Linearity and Range This table presents hypothetical data for a linearity study of this compound.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,050 |
| 50.0 | 758,900 |
| 100.0 | 1,521,300 |
Calibration Curve Parameters (Hypothetical):
Linear Range: 1.0 - 100.0 µg/mL
Regression Equation: y = 15205x + 150
Coefficient of Determination (R²): 0.9998
Accuracy and Precision Evaluation (Repeatability and Reproducibility)
Accuracy is the closeness of the test results obtained by the method to the true value. europa.euwikipedia.org It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. ich.org To assess accuracy for this compound, samples would be spiked with the compound at different concentration levels (e.g., low, medium, and high) and analyzed. The percentage of the spiked amount that is detected by the method determines the accuracy. pfigueiredo.org
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.euabb.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. europa.euich.org
Reproducibility: Assesses precision between different laboratories and is considered in the standardization of a method. europa.eu
Illustrative Data Table for Accuracy and Precision The following is a hypothetical summary of accuracy and precision data for the quantification of this compound.
| QC Level (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Repeatability (RSD%) (n=6) | Intermediate Precision (RSD%) (n=18) |
| 5.0 (Low) | 4.95 | 99.0 | 2.1 | 3.5 |
| 25.0 (Mid) | 25.3 | 101.2 | 1.5 | 2.8 |
| 75.0 (High) | 74.5 | 99.3 | 1.2 | 2.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eunih.gov It is the concentration that provides a signal significantly different from the blank or background noise. eflm.eu
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov The LOQ is a critical parameter for the quantitative analysis of low levels of compounds, such as in impurity testing or pharmacokinetic studies. scielo.brfudschem.com
Several methods can be used to estimate LOD and LOQ, commonly based on the standard deviation of the response and the slope of the calibration curve, or on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). eflm.euepa.gov
Illustrative Data for LOD and LOQ The following provides hypothetical LOD and LOQ values for an analytical method for this compound.
| Parameter | Value (µg/mL) | Method of Determination |
| Limit of Detection (LOD) | 0.3 | Based on Signal-to-Noise ratio (3:1) |
| Limit of Quantitation (LOQ) | 1.0 | Based on Signal-to-Noise ratio (10:1) and confirmed by acceptable precision and accuracy at this level. |
Ecological and Evolutionary Significance of 16,17 Dihydrobrachycalyxolide
Role as a Plant Secondary Metabolite in Chemical Ecology
16,17-Dihydrobrachycalyxolide is a sesquiterpene lactone, a class of secondary metabolites that play a crucial role in the chemical ecology of the plants that produce them. nih.govup.ac.za Chemical ecology is the study of the chemical interactions between living organisms and their environment. wikipedia.orgaccessscience.com These interactions are mediated by chemical compounds, often small organic molecules, that act as signals. wikipedia.orgnih.gov
Plants, being stationary organisms, have evolved to produce a vast array of chemical compounds known as secondary metabolites to interact with their surroundings. unn.edu.ng These compounds are not essential for the plant's basic life-sustaining processes like photosynthesis or respiration, but are vital for the survival of the species in its natural habitat. up.ac.za Sesquiterpene lactones, including this compound which is found in plants like Vernonia brachycalyx, are a significant group of these defensive chemicals. fu-berlin.deku.ac.ke
The ecological roles of these compounds are diverse and depend on the specific plant and the particular chemical. nih.gov They can act as signals between the producing plant and other organisms, including other plants, insects, and microbes, leading to behavioral or developmental changes in these organisms that benefit the producer. nih.govreading.ac.uk The specific mixture of sesquiterpenoids is a key part of a plant's identity and its response to its environment. nih.gov The study of these interactions often involves techniques like chromatography and mass spectrometry to identify the bioactive compounds. wikipedia.org
Defensive Functions Against Herbivory and Pathogens
A primary function of sesquiterpene lactones like this compound is to defend the plant against herbivores and pathogens. nih.govresearchgate.net Plants have developed multiple defense mechanisms, including the production of a wide variety of chemical compounds, to protect themselves from attack. unn.edu.nglibretexts.org These secondary metabolites can be toxic or act as deterrents. libretexts.org
Against Herbivory: Sesquiterpene lactones often act as antifeedants, deterring insects and other animals from feeding on the plant. nih.govunn.edu.ng Their bitter taste is a common deterrent for mammalian browsers. unn.edu.ng For instance, studies on other sesquiterpene lactones have shown they can effectively discourage insect feeding. unn.edu.ng The defensive role of these compounds against herbivory has been recognized for decades. researchgate.net Research has even shown that the specific stereochemistry of a sesquiterpene lactone can significantly impact its effectiveness in resisting herbivores, with certain configurations providing greater protection. nih.gov
Against Pathogens: Many sesquiterpene lactones possess potent antimicrobial properties, protecting the plant from bacteria and fungi. nih.govnih.gov They can disrupt the cell walls of these invading microbes. nih.gov These compounds can act as phytoalexins, which are substances produced by the plant in response to microbial attack. nih.gov For example, some sesquiterpene lactones have shown activity against various fungal pathogens. researchgate.net The presence of these compounds in plant tissues, such as leaves and flowering heads, provides a chemical shield against infection. nih.gov
| Defensive Function | Mechanism of Action | Target Organisms |
| Anti-herbivory | Antifeedant (bitter taste), toxicity. unn.edu.nglibretexts.org | Insects, mammals. nih.govunn.edu.ng |
| Antimicrobial | Disruption of microbial cell walls. nih.gov | Bacteria, fungi. nih.govnih.gov |
| Phytoalexin | De novo synthesis upon microbial attack. nih.gov | Pathogenic microbes. nih.gov |
Interspecies Communication and Allelopathic Interactions
Secondary metabolites are key players in the complex communication networks within ecosystems. nih.govnih.govpnas.org This "chemical talk" can occur between different species, triggering physiological responses and influencing community structure. nih.gov
Interspecies Communication: Plants can release volatile sesquiterpenes to attract the natural enemies of herbivores that are feeding on them, a form of indirect defense. unn.edu.ng This communication is not limited to plant-insect interactions. Microorganisms also use secondary metabolites to communicate with each other, which can lead to the activation of otherwise silent gene clusters and the production of novel compounds. nih.govresearchgate.net
Allelopathic Interactions: Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. wikipedia.org Sesquiterpene lactones are known to have allelopathic properties, affecting the growth of competing plants. nih.govresearchgate.net For example, certain sesquiterpene lactones have been shown to significantly inhibit the seed germination and root growth of various plant species. researchgate.netacs.orgresearchgate.net This inhibition is often concentration-dependent, with root growth being particularly sensitive. researchgate.net This allows the producing plant to gain a competitive advantage for resources like water, sunlight, and nutrients.
| Interaction Type | Mediator | Effect |
| Indirect Defense | Volatile sesquiterpenes. unn.edu.ng | Attraction of herbivore predators. unn.edu.ng |
| Microbial Communication | Secondary metabolites. nih.gov | Activation of silent gene clusters. nih.govnih.gov |
| Allelopathy | Sesquiterpene lactones. nih.govresearchgate.net | Inhibition of germination and growth of competing plants. researchgate.netacs.org |
Evolutionary Pressures Driving Sesquiterpene Diversity and Biosynthesis
The vast diversity of sesquiterpenes found in the plant kingdom is a product of evolutionary pressures. mdpi.comnih.gov Plants are in a constant evolutionary arms race with herbivores and pathogens, leading to the diversification of their chemical defenses. nih.govfrontiersin.org
The biosynthesis of sesquiterpenes begins with the precursor farnesyl diphosphate (B83284) (FPP). nih.gov Terpene synthase (TPS) enzymes then convert FPP into a wide variety of cyclic and acyclic sesquiterpene structures. frontiersin.org The evolution of these TPS enzymes is a key driver of sesquiterpene diversity. frontiersin.org
Several evolutionary mechanisms contribute to this diversity:
Gene Duplication and Neofunctionalization: The duplication of TPS genes provides the raw material for evolution. Over time, these duplicated genes can accumulate mutations, leading to the evolution of new enzyme functions (neofunctionalization) and the production of novel sesquiterpenes. mdpi.comnih.gov
Subfunctionalization: Following gene duplication, the original and duplicated genes can specialize, each taking on a subset of the original gene's function. mdpi.comnih.gov
Coevolution with Natural Enemies: The constant pressure from herbivores and pathogens drives the selection for new and more effective chemical defenses. mdpi.comnih.gov As plants evolve new defenses, herbivores and pathogens may evolve ways to overcome them, leading to a continuous cycle of adaptation and counter-adaptation. nih.gov
Environmental Adaptation: Abiotic stresses, such as high ozone levels, can also drive the evolution of sesquiterpene biosynthesis, as these compounds can help protect the plant from oxidative damage. nih.gov
The intricate and diverse array of sesquiterpene lactones, including this compound, is a testament to the dynamic evolutionary processes that shape plant chemistry in response to ecological challenges. mdpi.comfrontiersin.orgfrontiersin.org
Future Research Directions and Unresolved Academic Challenges for 16,17 Dihydrobrachycalyxolide
Deepening Understanding of Biosynthetic Pathways and Regulatory Mechanisms
A foundational challenge in the study of 16,17-Dihydrobrachycalyxolide is the complete elucidation of its biosynthetic pathway. Future research would need to identify the precursor molecules and the series of enzymatic reactions that lead to its formation in the source organism. This would involve isotopic labeling studies to trace the metabolic origins of its carbon skeleton. Furthermore, understanding the regulatory mechanisms, including the genetic and environmental factors that control its production, will be crucial for optimizing its yield for research and potential applications.
Elucidation of Novel Molecular Targets and Signalling Pathways
A primary unresolved question is the biological activity of this compound and its mechanism of action. High-throughput screening against a panel of biological targets could reveal potential therapeutic areas. Subsequent research should focus on identifying specific molecular targets, such as enzymes or receptors, with which the compound interacts. Delving into the downstream signaling pathways affected by this interaction will be essential to understand its cellular and physiological effects.
Advancements in Asymmetric Total Synthesis and Chemo-enzymatic Approaches
Given the likely stereocomplexity of this compound, a significant challenge lies in its chemical synthesis. The development of an efficient and stereoselective total synthesis is a critical goal. nih.govusf.edu Future advancements could focus on asymmetric synthesis strategies to produce enantiomerically pure material. nih.govusf.edu Moreover, exploring chemo-enzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, could provide more sustainable and efficient synthetic routes. nih.govrsc.orgplos.orgdtu.dknih.gov
Table 1: Potential Chemo-enzymatic Synthesis Strategies
| Enzymatic Step | Chemical Step | Potential Advantage |
|---|---|---|
| Stereoselective reduction | Ring-closing metathesis | Control of key stereocenters |
| Regioselective oxidation | Cross-coupling reactions | Functionalization of the core scaffold |
Development of Predictive Pre-clinical Models for Mechanistic Studies
Once the biological activity of this compound is identified, the development of relevant pre-clinical models will be imperative for in-depth mechanistic studies. nih.govnih.gov These could include cell-based assays, organoid cultures, and genetically engineered animal models that recapitulate specific diseases. biolegacyresearch.comnih.govnih.gov The challenge will be to select and validate models that accurately predict the compound's efficacy and behavior in a complex biological system. nih.govnih.gov
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research
A comprehensive understanding of the effects of this compound will require the integration of various "omics" technologies. nih.govnih.gov Genomics and transcriptomics can identify changes in gene expression, proteomics can reveal alterations in protein levels and post-translational modifications, and metabolomics can provide a snapshot of the metabolic changes induced by the compound. nih.gov Integrating these large datasets will be a significant challenge but will offer a systems-level perspective on the compound's mechanism of action and potential biomarkers of its activity. nih.govnih.gov
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Research Question | Potential Outcome |
|---|---|---|
| Genomics | Identify genetic factors influencing response. | Personalized medicine applications. |
| Proteomics | Characterize protein targets and pathways. | Elucidation of mechanism of action. |
Q & A
Q. What are the standard protocols for synthesizing 16,17-Dihydrobrachycalyxolide, and how can purity be validated?
Synthesis typically involves multi-step organic reactions, including cyclization and selective hydrogenation. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For reproducibility, experimental sections in peer-reviewed papers should detail solvent systems, catalysts, and reaction temperatures.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
NMR (¹H, ¹³C, and 2D-COSY) is critical for resolving stereochemistry, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups. X-ray crystallography provides definitive structural confirmation if single crystals are obtainable. Cross-referencing spectral data with computational simulations (e.g., density functional theory) enhances accuracy .
Q. How should researchers design initial biological activity assays for this compound?
Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) using cell lines relevant to the compound’s hypothesized targets (e.g., cancer or antimicrobial models). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Contradictions often arise from differences in assay conditions (e.g., cell line specificity, serum concentration). Conduct a meta-analysis of published protocols to identify critical variables. Use factorial experimental designs to systematically test interactions between factors like pH, temperature, and solvent carriers . Reproducibility can be improved by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. What computational strategies optimize the synthesis pathway of this compound?
Quantum mechanical calculations (e.g., DFT) model reaction energetics and transition states to predict optimal catalysts and solvents. Machine learning algorithms can analyze historical reaction data to recommend conditions (e.g., temperature gradients, solvent polarity) that maximize yield while minimizing side products .
Q. How do structural modifications of this compound influence its mechanism of action?
Employ structure-activity relationship (SAR) studies by synthesizing analogs with variations in key functional groups (e.g., hydroxylation, methylation). Use molecular docking simulations to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate hypotheses with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .
Q. What methodologies address low solubility and bioavailability in preclinical studies?
Formulation strategies include nanoencapsulation (e.g., liposomes or polymeric nanoparticles) or co-crystallization with cyclodextrins. Pharmacokinetic studies in rodent models should measure plasma half-life and tissue distribution via LC-MS/MS. Compare bioavailability metrics (AUC, Cmax) across formulations to identify optimal delivery systems .
Methodological Guidance
Q. How should researchers design experiments to investigate synergistic effects with other compounds?
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism or antagonism. Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) tested across multiple concentrations provide robust data. High-throughput screening platforms can expedite testing of large compound libraries .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets?
Multivariate analysis (e.g., PCA or PLS-DA) identifies latent variables influencing bioactivity. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Use Bayesian statistics to incorporate prior data and reduce uncertainty in underpowered studies .
Q. How can researchers validate off-target effects in mechanistic studies?
CRISPR-Cas9 gene editing or RNA interference (RNAi) can silence putative off-target proteins. Proteome-wide profiling (e.g., thermal shift assays or affinity pulldown coupled with MS) identifies unintended binding partners. Cross-validate findings with orthogonal assays (e.g., Western blot or immunofluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
